molecular formula C15H18N2O5S2 B2579631 methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate CAS No. 1798675-16-7

methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2579631
CAS No.: 1798675-16-7
M. Wt: 370.44
InChI Key: UGARIYWGYLMFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both a sulfamoyl group and a thiophene ring allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGARIYWGYLMFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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